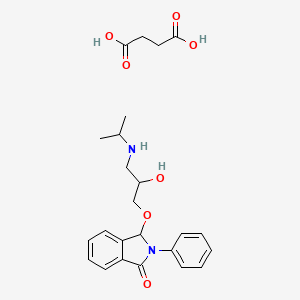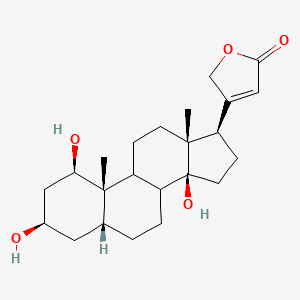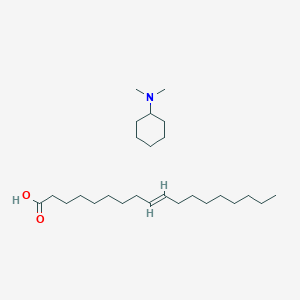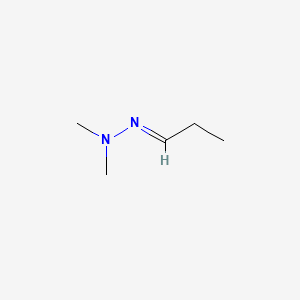
Propionaldehyde dimethylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionaldehyde dimethyl hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it. This compound is derived from propionaldehyde and dimethyl hydrazine, and it is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propionaldehyde dimethyl hydrazone can be synthesized through the condensation reaction of propionaldehyde with dimethyl hydrazine. The reaction typically involves mixing equimolar amounts of propionaldehyde and dimethyl hydrazine in an organic solvent such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to ensure complete conversion to the hydrazone. The product is usually purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of propionaldehyde dimethyl hydrazone may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods also focus on minimizing waste and ensuring the safety of the process, given the toxic nature of hydrazines.
Analyse Des Réactions Chimiques
Types of Reactions
Propionaldehyde dimethyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydrazone group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones depending on the substituent introduced.
Applications De Recherche Scientifique
Propionaldehyde dimethyl hydrazone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propionaldehyde dimethyl hydrazone involves its ability to form stable complexes with various metal ions and organic molecules. The compound can act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic and biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the complex formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetaldehyde dimethyl hydrazone
- Benzaldehyde dimethyl hydrazone
- Butyraldehyde dimethyl hydrazone
Uniqueness
Propionaldehyde dimethyl hydrazone is unique due to its specific structure and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its unique properties make it particularly useful in certain chemical reactions and industrial applications where other hydrazones may not be as effective.
Propriétés
Numéro CAS |
7422-93-7 |
|---|---|
Formule moléculaire |
C5H12N2 |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
N-methyl-N-[(E)-propylideneamino]methanamine |
InChI |
InChI=1S/C5H12N2/c1-4-5-6-7(2)3/h5H,4H2,1-3H3/b6-5+ |
Clé InChI |
FWXVUFLNENPJHD-AATRIKPKSA-N |
SMILES isomérique |
CC/C=N/N(C)C |
SMILES canonique |
CCC=NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


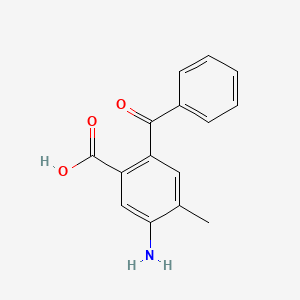

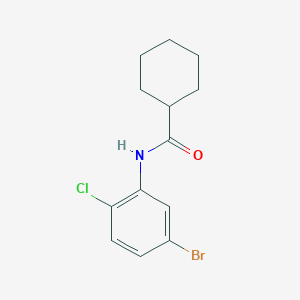
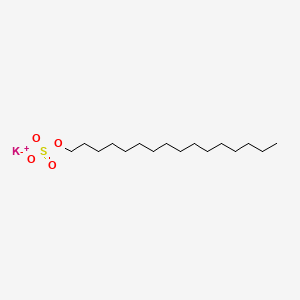
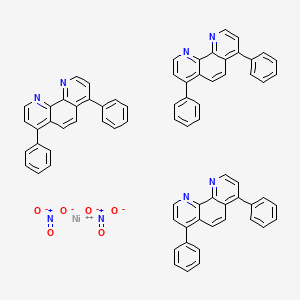
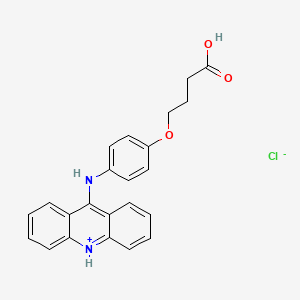


![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)

